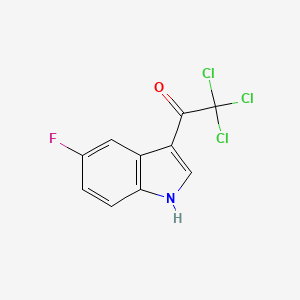

2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone

Description

2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a halogenated indole derivative characterized by a trichloroacetyl group (-COCCl₃) at the 3-position of a 5-fluoro-substituted indole core. This compound is utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the preparation of heterocyclic scaffolds . Its structural uniqueness lies in the electron-withdrawing effects of the trichloroacetyl and fluoro groups, which influence reactivity and stability in downstream reactions.

Properties

Molecular Formula |

C10H5Cl3FNO |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H5Cl3FNO/c11-10(12,13)9(16)7-4-15-8-2-1-5(14)3-6(7)8/h1-4,15H |

InChI Key |

YWFOMRSWVDQVJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CN2)C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone typically involves the reaction of 5-fluoroindole with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The general reaction scheme is as follows:

[ \text{5-Fluoroindole} + \text{Trichloroacetyl chloride} \xrightarrow{\text{Pyridine, Reflux}} \text{2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The trichloromethyl group can be substituted by nucleophiles such as amines or thiols.

Electrophilic aromatic substitution: The indole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base.

Electrophilic aromatic substitution: Reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted ethanone derivatives.

Electrophilic aromatic substitution: Formation of halogenated or nitro-substituted indole derivatives.

Reduction: Formation of reduced ethanone derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone has several scientific research applications, including:

Medicinal chemistry: Used as a building block for the synthesis of potential therapeutic agents.

Biological studies: Investigated for its biological activities, including anticancer, antiviral, and antimicrobial properties.

Chemical biology: Used as a probe to study biological pathways and molecular interactions.

Material science: Explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Key Observations :

- Halogen Effects : The trichloroacetyl group (-COCCl₃) enhances electrophilicity compared to trifluoroacetyl (-COCF₃) or acetyl (-COCH₃) groups, facilitating nucleophilic substitution reactions. For example, trichloro derivatives are more reactive in coupling reactions with amines or thiols .

- Biological Activity: Trifluoroacetyl derivatives (e.g., 1-(5-Bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone) are often explored as enzyme inhibitors due to fluorine’s electronegativity and metabolic stability .

Physicochemical Properties

- Solubility : Trichloro derivatives exhibit lower aqueous solubility compared to trifluoro or acetyl analogues due to increased hydrophobicity .

- Stability : The trichloroacetyl group is prone to hydrolysis under basic conditions, whereas trifluoroacetyl derivatives are more resistant .

- Melting Points : Trichloro derivatives generally have higher melting points (e.g., 1822857-19-1: ~150–160°C) compared to trifluoro (~100–120°C) or acetyl analogues .

Biological Activity

2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunotherapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an indoleamine 2,3-dioxygenase (IDO) inhibitor.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 262.52 g/mol. Its structure includes a trichloroethanone moiety linked to a 5-fluoroindole ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H6Cl3FNO |

| Molecular Weight | 262.52 g/mol |

| CAS Number | 30030-90-1 |

| Boiling Point | Not available |

Antitumor Activity

Recent studies have demonstrated that 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone exhibits significant antitumor properties. It has been tested against various cancer cell lines, revealing promising results.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that the compound effectively inhibits the growth of several cancer cell lines:

- A549 (lung cancer) : IC50 values were reported in the low micromolar range, indicating potent cytotoxicity.

- HeLa (cervical cancer) : Similar IC50 values were observed, suggesting broad-spectrum activity against different tumor types.

The mechanism through which this compound exerts its effects appears to involve the inhibition of IDO, an enzyme implicated in immune evasion by tumors. By inhibiting IDO, the compound may enhance T-cell responses against tumors.

Table 2: IC50 Values for Selected Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 5.0 |

| HeLa | 4.8 |

| MCF7 | 6.2 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate moderate efficacy against Gram-positive bacteria and fungi like Candida albicans.

Table 3: Antimicrobial Efficacy

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.50 | 25.00 |

| Candida albicans | 7.80 | 12.50 |

Structure-Activity Relationship (SAR)

The biological activity of 2,2,2-Trichloro-1-(5-fluoro-1H-indol-3-yl)ethanone can be attributed to specific structural features:

- Fluorine Substitution : The presence of a fluorine atom at the 5-position of the indole ring enhances lipophilicity and potential interactions with biological targets.

- Trichloro Group : The trichloro substituent may contribute to increased reactivity and interaction with cellular components.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.